molecular formula C10H14FN B13633599 4-Fluoro-2-methyl-5-(propan-2-yl)aniline

4-Fluoro-2-methyl-5-(propan-2-yl)aniline

Cat. No.: B13633599
M. Wt: 167.22 g/mol
InChI Key: STARZBGXXRZOGX-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-5-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom, a methyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methyl-5-(propan-2-yl)aniline typically involves the nitration of a precursor compound followed by reduction. One common method is the nitration of 4-fluoro-2-methyl-5-(propan-2-yl)nitrobenzene, which is then reduced to the corresponding aniline derivative using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methyl-5-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

4-Fluoro-2-methyl-5-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methyl-5-(propan-2-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-methyl-2-(propan-2-yl)aniline
  • 4-Fluoro-3-methyl-N-(propan-2-yl)aniline
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-Fluoro-2-methyl-5-(propan-2-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-Fluoro-2-methyl-5-(propan-2-yl)aniline is a fluorinated aromatic amine that has garnered attention for its diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in its structure enhances its lipophilicity and influences its interaction with biological targets, making it a compound of interest in various scientific fields.

The compound's unique substitution pattern contributes to its distinct chemical and biological properties. The fluorine atom can significantly affect the compound's reactivity and interaction with enzymes or receptors, leading to various physiological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate cellular processes, including signal transduction and metabolic pathways. The exact mechanisms depend on the context in which the compound is applied, but generally, it alters enzyme activity or receptor function, leading to physiological changes.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Biological Activity Description
Antiproliferative Effects Exhibits activity against various cancer cell lines, indicating potential as an anticancer agent.
Enzyme Interaction Modulates the activity of specific enzymes involved in metabolic pathways.
Receptor Binding Binds to certain receptors, potentially influencing signaling pathways.
Antimicrobial Properties Shows effectiveness against certain bacterial strains, suggesting possible use as an antimicrobial agent.

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various fluorinated compounds, this compound demonstrated significant antiproliferative effects against cancer cell lines such as HepG2 and MCF-7. The compound's structure allowed for effective binding to targets involved in cell growth regulation .
  • Enzyme Modulation : Research has indicated that this compound can influence the activity of enzymes critical for drug metabolism. Its fluorinated structure enhances lipophilicity, which may improve the residence time of drugs within biological systems, thereby increasing their efficacy .
  • Antimicrobial Studies : Preliminary studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

4-fluoro-2-methyl-5-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6H,12H2,1-3H3

InChI Key

STARZBGXXRZOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)F

Origin of Product

United States

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